4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide
Description
Properties
IUPAC Name |
4-[[but-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-4-6-12-18(11-5-2)13-14-7-9-15(10-8-14)16(19)17-3/h2,7-10H,11-13H2,1,3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKDWEQYAKDQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC1=CC=C(C=C1)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting benzoyl chloride with methylamine under basic conditions.
Introduction of the But-2-ynyl and Prop-2-ynyl Groups: The next step involves the alkylation of the benzamide core with but-2-ynyl bromide and prop-2-ynyl bromide in the presence of a strong base such as sodium hydride.
Final Assembly: The final step involves the coupling of the alkylated benzamide with formaldehyde and a secondary amine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-ynyl or prop-2-ynyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different alkyl or aryl groups.
Scientific Research Applications
4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]benzamide: Similar structure but lacks the N-methyl group.
4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-ethylbenzamide: Similar structure but with an N-ethyl group instead of N-methyl.
Uniqueness
4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzamide core with a but-2-ynyl and prop-2-ynyl substituent, which may contribute to its biological properties.
Biological Activity
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on related benzamide derivatives have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Activity | Reference |
|---|---|---|
| Benzamide Derivative A | Induces apoptosis in cancer cells | |
| Benzamide Derivative B | Inhibits cell proliferation |
2. Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies have highlighted the role of benzamide derivatives in inhibiting dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism.
| Enzyme Target | Mechanism | Reference |
|---|---|---|
| DPP-IV | Inhibition leads to increased GLP-1 levels | |
| TP1B | Modulates insulin signaling pathways |
Case Studies
Case Study 1: Antitumor Activity
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM, indicating potential for further development as an anticancer agent.
Case Study 2: Metabolic Regulation
Another investigation focused on the compound's role in modulating insulin secretion. In vitro assays showed that treatment with the compound increased insulin levels by inhibiting DPP-IV activity, suggesting its potential as a therapeutic agent for diabetes management.
The biological activity of this compound can be attributed to several mechanisms:
1. Apoptosis Induction
The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
2. Enzyme Modulation
By inhibiting enzymes like DPP-IV and TP1B, the compound can enhance insulin signaling and improve glucose homeostasis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 4-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-N-methylbenzamide?
- Methodological Answer : Optimize reaction conditions by testing catalysts (e.g., Pd/C for hydrogenation ), solvents (e.g., CH₂Cl₂ for acylation ), and reaction times. For example, using pyridine as a base during coupling reactions improves efficiency . A stepwise approach with protecting groups like TIPSCl (triisopropylsilyl chloride) can prevent side reactions . Systematic screening of temperature (e.g., room temp vs. reflux) and stoichiometric ratios is critical .
| Reaction Parameter | Optimization Strategy | Reference |
|---|---|---|
| Catalyst | Pd/C for selective hydrogenation | |
| Solvent | CH₂Cl₂ for acylation reactions | |
| Protecting Group | TIPSCl to stabilize reactive intermediates |
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Methodological Answer : Use tandem techniques for validation:
- ¹H/¹³C NMR : Assign peaks to confirm substituent integration ratios (e.g., alkyne protons at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with PubChem data .
- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
- Note : Spectrofluorometry (as in benzamide analogs) can track fluorescence properties for functional group analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the benzamide core or alkyne termini to assess biological activity shifts .
- Biological Assays : Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or antimicrobial tests, using controls like unmodified benzamides .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. How should researchers resolve contradictions in reported biological activity data for similar benzamide derivatives?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number, solvent (DMSO vs. saline), and incubation time .
- Meta-Analysis : Compare datasets from PubChem bioactivity entries and peer-reviewed studies to identify outliers .
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates to rule out experimental artifacts .
Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- HPLC Monitoring : Track degradation products (e.g., hydrolyzed amides) using retention time shifts .
- Arrhenius Modeling : Predict shelf-life by calculating activation energy (Eₐ) from stability data at 25°C, 40°C, and 60°C .
Q. How can computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model transition states for alkyne-azide cycloadditions or nucleophilic substitutions .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior .
- PubChem Data Mining : Cross-reference computed properties (e.g., logP, polar surface area) with similar benzamides to infer reactivity .
Data Contradiction Analysis Example
Issue : Conflicting reports on the antimicrobial efficacy of benzamide analogs.
Resolution Strategy :
Replicate assays using standardized CLSI/MIC protocols .
Verify compound purity via HPLC before testing .
Compare results against structurally validated controls (e.g., 5-chloro-2-methoxy-N-benzamide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
